2-Allyl-3-hydroxybenzaldehyde
Overview
Description
2-Allyl-3-hydroxybenzaldehyde is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
A Schiff base ligand HL, (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol, was synthesized by condensation of amantadine with 3-allyl-2-hydroxybenzaldehyde . This was followed by the synthesis of its Zn(II), Co(II), Cr(III), and VO(IV) complexes under reflux conditions .Molecular Structure Analysis
The InChI code for 2-Allyl-3-hydroxybenzaldehyde is 1S/C10H10O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2-3,5-7,12H,1,4H2 . The molecule contains a total of 22 bonds, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis
2-Allyl-3-hydroxybenzaldehyde is a solid substance . The melting point is between 97-98°C .Scientific Research Applications
Chemical Synthesis and Characterization
2-Allyl-3-hydroxybenzaldehyde has been utilized in various chemical syntheses and characterizations. For instance, Ülküseven et al. (2008) explored the chelate structures of 5-(H/Br)-2-hydroxybenzaldehyde-4-allyl-thiosemicarbazones, leading to the synthesis and structural characterizations of nickel and ruthenium complexes with unique geometric structures (Ülküseven et al., 2008). Additionally, Kokubo et al. (1999) reported the reaction of 2-hydroxybenzaldehydes with various alkynes, alkenes, or allenes, showcasing the versatility of these compounds in organic synthesis (Kokubo et al., 1999).
Biological and Medicinal Chemistry
In the realm of biological and medicinal chemistry, researchers have developed novel compounds using 2-Allyl-3-hydroxybenzaldehyde. Patil et al. (2018) synthesized an optically active nicotinohydrazide-based chemosensor, exploiting the unique properties of 2-Allyl-3-hydroxybenzaldehyde for the selective sensing of bioactive zinc ions, demonstrating its potential in bioimaging applications (Patil et al., 2018).
Material Science and Catalysis
The compound has also found applications in material science and catalysis. For example, Werner et al. (2003) investigated the deactivation of the Grubbs Carbene Complex by allylic alcohols, demonstrating the role of 2-Allyl-3-hydroxybenzaldehyde in organometallic chemistry (Werner et al., 2003).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3-hydroxy-2-prop-2-enylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2-3,5-7,12H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHRAGBOMUXWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379420 | |
Record name | 2-Allyl-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-3-hydroxybenzaldehyde | |
CAS RN |
79950-42-8 | |
Record name | 2-Allyl-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Allyl-3-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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